

Application Notes and Protocols: 5-Methylbenzoxazole in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: **5-Methylbenzoxazole**

Cat. No.: **B076525**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive molecules derived from **5-methylbenzoxazole**. This versatile heterocyclic scaffold has demonstrated significant potential in the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The following sections detail synthetic protocols, quantitative biological data, and the mechanisms of action for key derivatives.

Application Note 1: Synthesis and Antimicrobial Activity of 5-Methylbenzoxazole Derivatives

5-Methylbenzoxazole serves as a crucial starting material for the synthesis of various antimicrobial agents. Derivatives incorporating different phenyl substituents have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The data below summarizes the *in vitro* activity of synthesized **5-methylbenzoxazole** derivatives against a panel of microorganisms.

Compound ID	Target Microorganism	MIC (µg/mL)	Reference Drug(s)	MIC (µg/mL) of Reference(s)
4b	Staphylococcus aureus	12.5	-	-
4c	Staphylococcus aureus	12.5	-	-
5a	Pseudomonas aeruginosa	25	Tetracycline, Streptomycin	>25
IVb	Candida albicans	6.25	Oxiconazole, Haloprogin	6.25
IVa-g, IVi-k, IVn	Pseudomonas aeruginosa	25	Tetracycline, Streptomycin	>25

Experimental Protocol: General Synthesis of 2,5-Disubstituted Benzoxazoles

This protocol outlines a common method for the synthesis of 2,5-disubstituted benzoxazole derivatives, which involves the condensation of a substituted 2-aminophenol with a carboxylic acid.

Materials:

- 4-amino-3-methylphenol
- Substituted benzoic acid (e.g., p-chlorobenzoic acid)
- Polyphosphoric acid (PPA)
- Methanol
- Ice
- Sodium bicarbonate solution (5%)

- Drying agent (e.g., anhydrous sodium sulfate)
- Filtration apparatus
- Reaction flask with reflux condenser
- Magnetic stirrer and heating mantle

Procedure:

- A mixture of 4-amino-3-methylphenol (10 mmol) and the appropriately substituted benzoic acid (10 mmol) is added to polyphosphoric acid (20 g).
- The reaction mixture is heated at 180-200°C for 4-5 hours with constant stirring.
- The hot mixture is then carefully poured onto crushed ice with stirring.
- The resulting precipitate is neutralized with a 5% sodium bicarbonate solution.
- The solid product is collected by filtration, washed with water, and dried.
- The crude product is recrystallized from a suitable solvent, such as methanol, to yield the purified 2,5-disubstituted benzoxazole derivative.

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